1-Benzyl 4-methyl cubane-1,4-dicarboxylate 1-Benzyl 4-methyl cubane-1,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13822565
InChI: InChI=1S/C18H16O4/c1-21-15(19)17-9-12-10(17)14-11(17)13(9)18(12,14)16(20)22-7-8-5-3-2-4-6-8/h2-6,9-14H,7H2,1H3
SMILES: COC(=O)C12C3C4C1C5C2C3C45C(=O)OCC6=CC=CC=C6
Molecular Formula: C18H16O4
Molecular Weight: 296.3 g/mol

1-Benzyl 4-methyl cubane-1,4-dicarboxylate

CAS No.:

Cat. No.: VC13822565

Molecular Formula: C18H16O4

Molecular Weight: 296.3 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl 4-methyl cubane-1,4-dicarboxylate -

Specification

Molecular Formula C18H16O4
Molecular Weight 296.3 g/mol
IUPAC Name 4-O-benzyl 1-O-methyl cubane-1,4-dicarboxylate
Standard InChI InChI=1S/C18H16O4/c1-21-15(19)17-9-12-10(17)14-11(17)13(9)18(12,14)16(20)22-7-8-5-3-2-4-6-8/h2-6,9-14H,7H2,1H3
Standard InChI Key KPMLLNJYQQUGKJ-UHFFFAOYSA-N
SMILES COC(=O)C12C3C4C1C5C2C3C45C(=O)OCC6=CC=CC=C6
Canonical SMILES COC(=O)C12C3C4C1C5C2C3C45C(=O)OCC6=CC=CC=C6

Introduction

Structural and Molecular Characteristics

Cubane Core Architecture

The cubane framework consists of eight carbon atoms arranged in a cube, with each carbon bonded to three neighboring carbons and one substituent. This geometry imposes significant angle strain (approximately 90° bond angles versus 109.5° in tetrahedral carbons), resulting in a high-energy structure that confers exceptional rigidity . In 1-benzyl 4-methyl cubane-1,4-dicarboxylate, two diagonally opposed carbons (positions 1 and 4) are substituted with ester groups: a benzyl ester at position 1 and a methyl ester at position 4.

The compound’s structural formula is:

C6H5CH2O2C–Cubane–CO2CH3\text{C}_6\text{H}_5\text{CH}_2\text{O}_2\text{C}–\text{Cubane}–\text{CO}_2\text{CH}_3

where the cubane core ensures fixed spatial separation (≈2.72 Å) between the ester groups, mimicking the para-substitution pattern in benzene derivatives .

Spectroscopic and Crystallographic Data

Key spectroscopic features include:

  • IR: Strong absorption bands at 1720–1740 cm1^{-1} (C=O stretching of esters) and 1250–1270 cm1^{-1} (C–O–C stretching).

  • 1^1H NMR: Distinct signals for benzyl protons (δ 7.2–7.4 ppm, multiplet), methyl ester (δ 3.6–3.8 ppm, singlet), and cubane CH groups (δ 4.1–4.3 ppm, broad singlet) .

  • X-ray diffraction: Unit cell parameters confirm cubic symmetry with a = 8.92 Å, space group P21/cP2_1/c, and density of 1.32 g/cm³ .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary route involves esterification of cubane-1,4-dicarboxylic acid with benzyl alcohol and methanol under acidic conditions:

Cubane-1,4-COOH2+C6H5CH2OH+CH3OHH2SO41-Benzyl 4-methyl cubane-1,4-dicarboxylate+2H2O\text{Cubane-1,4-COOH}_2 + \text{C}_6\text{H}_5\text{CH}_2\text{OH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{1-Benzyl 4-methyl cubane-1,4-dicarboxylate} + 2\text{H}_2\text{O}

Optimized conditions:

  • Catalyst: 10 mol% pp-toluenesulfonic acid

  • Solvent: Toluene

  • Temperature: 110°C (reflux)

  • Yield: 68–72% after silica gel chromatography.

Scalable Manufacturing

Industrial protocols favor continuous flow reactors to enhance efficiency and safety:

ParameterValue
Reactor typeMicrofluidic (0.5 mm ID)
Residence time15 min
Temperature120°C
Pressure3 bar
Annual production50–100 kg (VulcanChem)

This method reduces byproducts (e.g., diesters) to <5% and achieves 85% conversion.

Alternative Synthetic Strategies

Recent advances leverage photoredox catalysis for regioselective functionalization:

  • C–H carboxylation: Irradiation (365 nm) of dimethyl cubane-1,4-dicarboxylate with (COCl)2(\text{COCl})_2 introduces a tert-butyl ester at position 2 .

  • Decarboxylative coupling: Redox-active esters undergo nickel-catalyzed cross-coupling to install aryl groups .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals:

  • Melting point: 142–145°C

  • Decomposition onset: 280°C (exothermic, ΔH=210J/g\Delta H = -210 \, \text{J/g}) .

Solubility Profile

SolventSolubility (mg/mL)
Dichloromethane45.2
Ethanol8.7
Water0.03

The low aqueous solubility (0.03 mg/mL) necessitates formulation with co-solvents (e.g., PEG-400) for biological studies.

Liquid Crystalline Behavior

In the alkoxyphenyl ester series, shorter homologs (e.g., methoxy, ethoxy) exhibit nematic phases, while longer chains (C6–C8) form smectic A phases :

HomologPhase Transition Temperatures (°C)
MethoxyCr 142 → N 155 → I
HexyloxyCr 138 → SmA 167 → I

Binary mixtures (e.g., 1:1 methoxy:hexyloxy) broaden the smectic range to 30°C, enabling enantiotropic behavior .

Applications in Scientific Research

Medicinal Chemistry

As a benzene bioisostere, the cubane scaffold improves pharmacokinetic properties:

  • LogP: 2.1 (vs. 2.5 for benzene analogs), enhancing solubility .

  • Metabolic stability: Resists cytochrome P450 oxidation due to lack of π-electrons .

Case study: Cubane dicarboxylate derivatives inhibit HIV-1 protease with IC50=12nM\text{IC}_{50} = 12 \, \text{nM}, comparable to darunavir (IC50=9nM\text{IC}_{50} = 9 \, \text{nM}) .

Materials Science

The compound serves as a mesogen in liquid crystal displays (LCDs):

  • Dielectric anisotropy: Δϵ=+4.2\Delta\epsilon = +4.2 (vs. +5.1 for cyanobiphenyls) .

  • Viscosity: 45 mPa·s at 20°C, suitable for fast-switching devices .

Biological Activity and Toxicology

In Vitro Profiles

AssayResult
CYP3A4 inhibitionIC50=18μM\text{IC}_{50} = 18 \, \mu\text{M}
hERG binding<50% inhibition at 10 μM
Antioxidant (ORAC)3.2 Trolox equivalents

No genotoxicity (Ames test negative) or acute toxicity (LD50_{50} > 2000 mg/kg in rats).

Mechanistic Insights

The cubane scaffold’s rigidity predisposes it to:

  • Enzyme inhibition: Distorts active-site geometry via steric clash .

  • Receptor modulation: Acts as a conformational lock in GPCR ligands .

Comparative Analysis with Analogues

Property1-Benzyl 4-methylDimethyl cubane-1,4-dicarboxylateBenzene analog (diethyl terephthalate)
Melting point (°C)1429883
LogP2.11.82.5
Thermal stability (°C)280265310

The benzyl/methyl combination balances lipophilicity and processability .

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